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molecular formula C9H16O4 B1279818 5-Tert-butoxy-5-oxopentanoic acid CAS No. 63128-51-8

5-Tert-butoxy-5-oxopentanoic acid

Cat. No. B1279818
M. Wt: 188.22 g/mol
InChI Key: VZHNAVSRNGLHRD-UHFFFAOYSA-N
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Patent
US04349552

Procedure details

Diphenylphosphoryl azide (12.25 g.) was added dropwise to a solution of glutaric acid mono-tert-butyl ester (8.38 g.) in dry pyridine (37 ml.) and stirred at 90° C. for 40 minutes to give 3-tert-butoxycarbonylpropyl isocyanate (I.R.: 2270 cm-1).
Quantity
12.25 g
Type
reactant
Reaction Step One
Quantity
8.38 g
Type
reactant
Reaction Step One
Quantity
37 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
C1(P(N=[N+]=[N-])(C2C=CC=CC=2)=[O:8])C=CC=CC=1.[C:18]([O:22][C:23](=[O:30])[CH2:24][CH2:25][CH2:26]C(O)=O)([CH3:21])([CH3:20])[CH3:19].[N:31]1[CH:36]=CC=CC=1>>[C:18]([O:22][C:23]([CH2:24][CH2:25][CH2:26][N:31]=[C:36]=[O:8])=[O:30])([CH3:19])([CH3:20])[CH3:21]

Inputs

Step One
Name
Quantity
12.25 g
Type
reactant
Smiles
C1(=CC=CC=C1)P(=O)(C1=CC=CC=C1)N=[N+]=[N-]
Name
Quantity
8.38 g
Type
reactant
Smiles
C(C)(C)(C)OC(CCCC(=O)O)=O
Name
Quantity
37 mL
Type
reactant
Smiles
N1=CC=CC=C1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Stirring
Type
CUSTOM
Details
stirred at 90° C. for 40 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Details
Reaction Time
40 min
Name
Type
product
Smiles
C(C)(C)(C)OC(=O)CCCN=C=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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